(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a synthetic organic compound that belongs to the class of sulfonyl thiolanes. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common approach is:
Formation of the thiolane ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfonyl chloride.
Introduction of the benzenesulfonyl group: This step involves the reaction of the thiolane intermediate with benzenesulfonyl chloride under basic conditions.
Attachment of the 4-fluorophenylethylamino group: This is typically done through a nucleophilic substitution reaction where the amino group is introduced to the thiolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted thiolanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it may be used to study the effects of sulfonyl and fluorophenyl groups on biological systems.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
- (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
The presence of the 4-fluorophenyl group in (3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE imparts unique electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-[2-(4-fluorophenyl)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c19-15-8-6-14(7-9-15)10-11-20-17-12-25(21,22)13-18(17)26(23,24)16-4-2-1-3-5-16/h1-9,17-18,20H,10-13H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPMKHXNDFOMA-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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